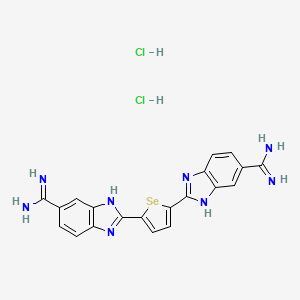

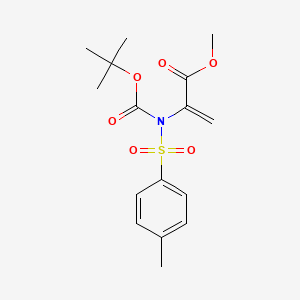

Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect amine functional groups during chemical reactions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The Boc group is typically introduced by reacting the amine-substrate with di-tert-butyl dicarbonate under basic conditions . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound with a Boc group would include a tert-butyl group (C(CH3)3) attached to an oxygen atom, which is connected to a carbonyl group (C=O). The carbonyl group is then attached to the nitrogen atom of the amine group in the molecule .Chemical Reactions Analysis

The most common reaction involving the Boc group is its removal or deprotection. This is typically done using trifluoroacetic acid (TFA), which requires large excesses and reaction times ranging from 2-16 hours depending on the substrate .Applications De Recherche Scientifique

Polymer Stabilization

Methyl 2-(N-(tert-butoxycarbonyl)-4-Methylphenylsulfonamido)acrylate has been found effective as a thermal stabilizer for butadiene polymers. It employs a bifunctional mechanism involving polymer radical trapping by the acrylate group and subsequent hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups. This results in stable phenoxyl radicals under an oxygen-free atmosphere (Yachigo et al., 1988).

Atom Transfer Radical Polymerization (ATRP)

This compound has been utilized in Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate. ATRP facilitates controlled polymerizations, leading to low molecular weight polymers with narrow distributions. These polymers can be subsequently transformed into poly(acrylic acid) via hydrolysis (Davis and Matyjaszewski, 2000).

Preparation of Functional Polyacrylates and Methacrylates

The polymerization by ATRP of hydroxy and amino functional acrylates and methacrylates with protective groups like tert-butyldimethylsilyl (TBDMS) or tert-butoxycarbonyl (BOC) has been explored. This approach has achieved high control over molecular weight and polydispersity, resulting in well-defined block copolymers with amphiphilic properties after deprotection of the protective groups (Yin, Habicher, & Voit, 2005).

Antioxidant Properties

Research has identified the antioxidant properties of derivatives of this compound. The compound's structure indicates a strained relationship between ortho tert-butyl substituents and the phenolic OH group, which nonetheless participates in intermolecular hydrogen bonding, contributing to its antioxidant activity (Li, Wang, Chen, & Liu, 2014).

Synthesis and Polymerization Behavior

Studies have also focused on synthesizing and understanding the polymerization behavior of similar acrylates. For example, methyl 2-[2,2,2-tris(alkoxycarbonyl)ethyl]acrylates were synthesized and their homopolymerization and copolymerization behaviors were investigated. This research provides insights into the steric effects and reactivity of these compounds (Yamada, Kobatake, & Konosu, 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-11-7-9-13(10-8-11)24(20,21)17(12(2)14(18)22-6)15(19)23-16(3,4)5/h7-10H,2H2,1,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBLEDYODQIESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)

![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680746.png)

![1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B2680747.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)